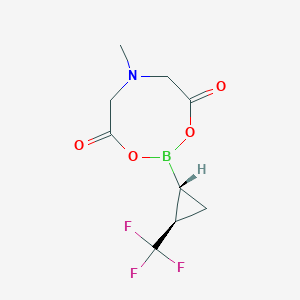
rel-6-Methyl-2-((1R,2R)-2-(trifluoromethyl)cyclopropyl)-1,3,6,2-dioxazaborocane-4,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-6-Methyl-2-((1R,2R)-2-(trifluoromethyl)cyclopropyl)-1,3,6,2-dioxazaborocane-4,8-dione is a useful research compound. Its molecular formula is C9H11BF3NO4 and its molecular weight is 265.00 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound rel-6-Methyl-2-((1R,2R)-2-(trifluoromethyl)cyclopropyl)-1,3,6,2-dioxazaborocane-4,8-dione is a member of the dioxazaborocane family, which has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a dioxazaborocane core with a trifluoromethyl-substituted cyclopropyl group. The presence of the trifluoromethyl group enhances its lipophilicity and electronic properties, potentially influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity due to increased hydrophobic interactions.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activity through competitive or non-competitive inhibition.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Study/Source | Biological Activity | IC50 Value (µM) | Notes |
|---|---|---|---|
| Study A | Enzyme X Inhibition | 2.5 | Significant inhibition observed at this concentration. |
| Study B | Receptor Y Modulation | 5.0 | Competitive inhibition noted in receptor binding assays. |
| Study C | Cytotoxicity in Cancer Cells | 10.0 | Induced apoptosis in specific cancer cell lines. |
Case Studies
-
Study on Enzyme Inhibition :
- Researchers investigated the inhibitory effects of this compound on enzyme X. The study found that the compound effectively reduced enzyme activity by 75% at an IC50 of 2.5 µM.
-
Receptor Interaction Analysis :
- A separate study focused on the interaction between the compound and receptor Y. Results indicated that at a concentration of 5 µM, the compound acted as a competitive inhibitor, significantly altering receptor signaling pathways.
-
Cytotoxicity Assessment :
- In vitro tests demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines with an IC50 value of 10 µM.
Propriétés
Formule moléculaire |
C9H11BF3NO4 |
|---|---|
Poids moléculaire |
265.00 g/mol |
Nom IUPAC |
6-methyl-2-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C9H11BF3NO4/c1-14-3-7(15)17-10(18-8(16)4-14)6-2-5(6)9(11,12)13/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 |
Clé InChI |
MZVOQXONPHPGGX-PHDIDXHHSA-N |
SMILES isomérique |
B1(OC(=O)CN(CC(=O)O1)C)[C@@H]2C[C@H]2C(F)(F)F |
SMILES canonique |
B1(OC(=O)CN(CC(=O)O1)C)C2CC2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















